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molecular formula C13H17NO2 B8809047 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 1424-84-6

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No. B8809047
M. Wt: 219.28 g/mol
InChI Key: JNBDCWJGYVMSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977118

Procedure details

Ethyl 1,2,3,4-tetrahydro-2-isoquinolinylacetate-hydrochloride (3.63 g) was dissolved in water (100 mL), treated with NaHCO3 and then extracted with ether (3×75 mL). The combined organic layers were dried over MgSO4, filtered and stripped to afford 3.02 g of ethyl 1,2,3,4-tetrahydro-2-isoquinolinylacetate as a pale yellow liquid.
Name
Ethyl 1,2,3,4-tetrahydro-2-isoquinolinylacetate-hydrochloride
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1.C([O-])(O)=O.[Na+]>O>[CH:2]1([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][NH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Ethyl 1,2,3,4-tetrahydro-2-isoquinolinylacetate-hydrochloride
Quantity
3.63 g
Type
reactant
Smiles
Cl.C1(NCCC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(NCCC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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